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molecular formula C9H16ClNO B8383991 3-Chloro-5-isopropyl-azepan-2-one

3-Chloro-5-isopropyl-azepan-2-one

Cat. No. B8383991
M. Wt: 189.68 g/mol
InChI Key: VAUDRQSYEHDAFE-UHFFFAOYSA-N
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Patent
US07253158B2

Procedure details

3,3-Dichloro-5-isopropyl-azepan-2-one (5.00 g, 22.3 mmol) was dissolved in acetic acid (125 ml) and sodium acetate (anhydrous, 2.38 g, 29.0 mmol), 10% Pd-c catalyst (0.22 g) were added. The degassed mixture was hydrogenated at r.t. and atmospheric pressure for 90 min. The reaction mixture was filtered and concentrated under reduced pressure. The residue was purified over silica gel (ethyl acetate/n-heptane 1:1): 3.49 g (74%) 1H NMR (CDCl3) δ 0.88-0.90 (m, 6H), 1.26-1.29 (m, 1H), 1.63-1.67 (m, 2H), 1.76-1.94 (m, 2H), 2.16-2.21 (m, 1H), 3.19-3.23 (m, 1H), 3.30-3.36 (m, 1H), 4.64 & 4.67 (dd, 1H), 6.45 (br, 1H) MS: m/e=190.3 (MH+), 207.2 (MNH4+)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pd-c
Quantity
0.22 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1(Cl)[CH2:8][CH:7]([CH:9]([CH3:11])[CH3:10])[CH2:6][CH2:5][NH:4][C:3]1=[O:12].C([O-])(=O)C.[Na+]>C(O)(=O)C>[Cl:1][CH:2]1[CH2:8][CH:7]([CH:9]([CH3:10])[CH3:11])[CH2:6][CH2:5][NH:4][C:3]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1(C(NCCC(C1)C(C)C)=O)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.38 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Pd-c
Quantity
0.22 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at r.t.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified over silica gel (ethyl acetate/n-heptane 1:1)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
ClC1C(NCCC(C1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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